REACTION_CXSMILES
|
OC([C:6]1([O:16][CH3:17])[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:7]1[C:8]([NH2:10])=[O:9])C(C)C.S(Cl)(Cl)=O>C(OCC)C>[Cl:15][C:12]1[CH:13]=[CH:14][C:6]([O:16][CH3:17])=[C:7]([C:8]2[O:9][CH2:6][C:7]([CH3:11])([CH3:8])[N:10]=2)[CH:11]=1
|
Name
|
2-(1 -hydroxy-2-methylpropyl)-5-chloro-2-methoxy benzamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(C)C)C1(C(C(=O)N)C=C(C=C1)Cl)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 mins
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The mixture was decanted
|
Type
|
ADDITION
|
Details
|
10% sodium hydroxide solution was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C=1OCC(N1)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |